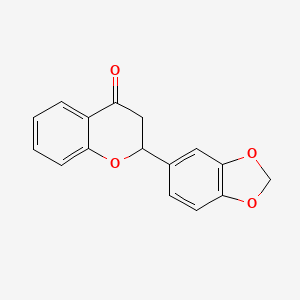
4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)chroman-4-one is a heterobicyclic compound that serves as a significant scaffold in medicinal chemistry. It is structurally characterized by the fusion of a benzene nucleus with a dihydropyran ring, forming a chroman-4-one core. This compound is known for its diverse biological activities and is used as a building block for the synthesis of novel lead compounds in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)chroman-4-one typically involves the condensation of benzo[d][1,3]dioxole derivatives with chroman-4-one precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. Reaction conditions often involve the use of palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromanone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each exhibiting unique biological activities .
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)chroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like acetylcholinesterase and modulate signaling pathways related to inflammation and cell proliferation. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the benzo[d][1,3]dioxole moiety but shares the chromanone core.
Chroman-2-one: Differs in the position of the carbonyl group.
Flavone: Contains a similar benzopyran structure but with a different substitution pattern.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)chroman-4-one is unique due to the presence of the benzo[d][1,3]dioxole group, which enhances its biological activity and provides additional sites for chemical modification. This structural feature distinguishes it from other chromanone derivatives and contributes to its diverse pharmacological properties .
Properties
CAS No. |
54401-46-6 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H12O4/c17-12-8-15(20-13-4-2-1-3-11(12)13)10-5-6-14-16(7-10)19-9-18-14/h1-7,15H,8-9H2 |
InChI Key |
VSTVOSHZGMALFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


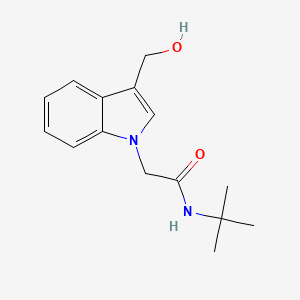
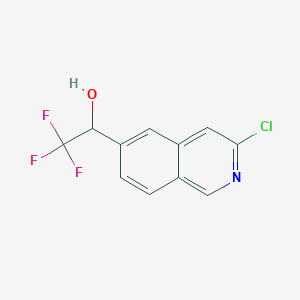


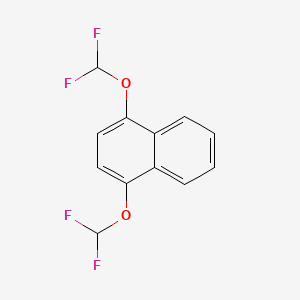
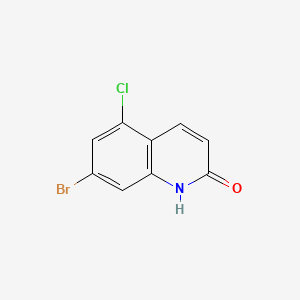
![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)
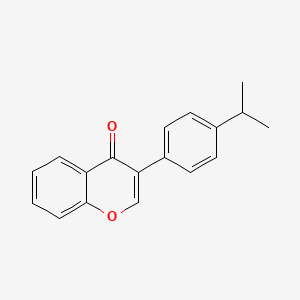

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)
![6-Iodothieno[3,2-d]pyrimidine](/img/structure/B11854405.png)

![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)
